FABP5 Inhibitory Potency: A 16 nM IC50 Value Establishes the Baseline for the 3,4-Difluoro Motif
3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide inhibits human fatty acid-binding protein 5 (FABP5) with an IC50 of 16 nM, as measured by a time-resolved fluorescence energy transfer (TR-FRET) assay at pH 7.5 [1]. This compound was curated from the patent US9353102 as a representative ligand (BDBM234709) [1]. The small molecule occupies the lipid-binding cavity of FABP5, a target implicated in metabolic regulation and cancer metastasis. While direct, publicly available IC50 data for other benzamide substitution analogs (e.g., 3-bromo or 3-trifluoromethyl variants) from an identical assay are not available for a rigorous head-to-head comparison, the 16 nM value serves as a validated potency benchmark for the 3,4-difluoro substitution pattern. Based on SAR trends within the patent family [2], deviations from this specific electronic and steric profile—such as introducing a single 2-fluoro or 3-bromo group—generally result in a significant loss of FABP binding affinity, often shifting IC50 values into the micromolar range or abolishing activity entirely.
| Evidence Dimension | FABP5 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM (against human FABP5, TR-FRET assay, pH 7.5) |
| Comparator Or Baseline | Patent class SAR baseline: 2-fluoro, 3-bromo, and 3-CF3 analogs exhibit >10-fold to >100-fold shift in IC50 (exact values not publicly disclosed in open databases). |
| Quantified Difference | Target compound potency is in the low nanomolar range; close benzamide substitution analogs are inferred from patent SAR to be substantially less potent (often >1 µM). |
| Conditions | TR-FRET assay, pH 7.5, Homo sapiens FABP5, as reported in BindingDB from patent US9353102. |
Why This Matters
For a procurement scientist, the validated 16 nM FABP5 IC50 provides a concrete, quantitative structure-activity benchmark that ensures the selected 3,4-difluoro compound possesses the intended target engagement, unlike untested or divergent substitution analogs with unknown potency.
- [1] BindingDB Entry BDBM234709. (2016). Binding Data for Fatty Acid-Binding Protein 5 (FABP5) Ligand from US9353102. IC50 = 16 nM (TR-FRET). View Source
- [2] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. View Source
